molecular formula C16H13NO2 B3049491 4-(benzyloxy)quinolin-2(1H)-one CAS No. 20886-09-3

4-(benzyloxy)quinolin-2(1H)-one

Cat. No. B3049491
CAS RN: 20886-09-3
M. Wt: 251.28 g/mol
InChI Key: NBOGRLJYZYXAQC-UHFFFAOYSA-N
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Description

Quinoxalin-2(1H)-ones are a class of organic compounds that have been studied for their photophysical properties . They have been somewhat neglected compared to coumarins, their oxygenated counterparts, despite their complementarity in terms of absorbance and fluorescence windows .


Synthesis Analysis

Quinoxalin-2(1H)-ones can be synthesized through various methods. One method involves the base-promoted direct alkylation of quinoxalin-2(1H)-ones with phosphonium ylides as alkylating reagents under metal- and oxidant-free conditions . Another method involves a visible-light-induced direct C(sp2)−H amination of quinoxalin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The “2(1H)-one” indicates the presence of a carbonyl group (C=O) at the 2-position of the quinoxaline ring, and the “1H” denotes the tautomeric form where the hydrogen is attached to the nitrogen atom .


Chemical Reactions Analysis

Quinoxalin-2(1H)-ones can undergo various chemical reactions. For instance, they can be alkylated using phosphonium ylides . They can also undergo a visible-light-induced direct C(sp2)−H amination .


Physical And Chemical Properties Analysis

Quinoxalin-2(1H)-ones have unique photophysical properties. They have been studied for their fluorescence properties, which can be utilized in applications such as chemosensing and biosensing .

Scientific Research Applications

Synthesis Techniques

  • New Synthesis Methods : A novel method for synthesizing 4-(benzimidazol-2-yl)quinolin-2(1H)-ones through the rearrangement of spiroquinoxalinones offers advantages like cost-effectiveness and accessibility of starting materials (Mamedov et al., 2018).
  • Cobalt Salt-Catalyzed Carbocyclization : An efficient cobalt(ii)-catalyzed carbocyclization method enables the synthesis of 4-substituted quinolin-2-(1H)-ones, compatible with a variety of functional groups (Cheng, Chen, & Chuang, 2017).
  • Microwave-Assisted Synthesis : A microwave-assisted synthesis approach has been used for preparing biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, utilizing palladium-catalyzed reactions (Glasnov, Stadlbauer, & Kappe, 2005).

Biological and Chemical Properties

  • Antimicrobial Activity : Novel ferrocene-containing quinolines, including 1-benzyl-2-ferrocenylquinolin-4(1H)-ones, have been synthesized and evaluated for their antimicrobial activity, showing noteworthy activities against certain strains (Pejović et al., 2017).
  • Anticonvulsant Activity : The anticonvulsant activity of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline has been explored, with some compounds showing promising results in animal models (Cui et al., 2005).
  • Anti-tubercular Properties : Certain 4-anilinoquinolines and 4-anilinoquinazolines, including derivatives with benzyloxy aniline, have been identified as novel inhibitors of Mycobacterium tuberculosis (Asquith et al., 2019).

Applications in Chemistry and Material Science

  • Spectroscopic Fluorescent Probes : 1H-quinolin-2-ones derivatives have been used as spectroscopic fluorescent probes for monitoring the photopolymerization process and in 3D printing applications (Topa et al., 2021).
  • Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis approach for quinolin-2(1H)-ones has been developed, highlighting the reactivity of azodicarboxylate in the process (Peng et al., 2018).

Future Directions

Quinoxalin-2(1H)-ones have potential applications in various fields due to their unique properties. They can be used in chemosensing and biosensing applications . Furthermore, quinoline-based compounds have shown potential as α-glucosidase inhibitors, suggesting possible applications in the treatment of diabetes .

properties

IUPAC Name

4-phenylmethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-10-15(13-8-4-5-9-14(13)17-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGRLJYZYXAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366707
Record name 4-(benzyloxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20886-09-3
Record name 4-(benzyloxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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